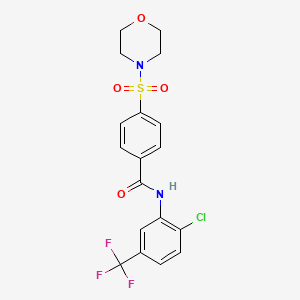

N-(2-chloro-5-(trifluoromethyl)phenyl)-4-(morpholinosulfonyl)benzamide

Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-4-(morpholinosulfonyl)benzamide is a benzamide derivative featuring a 2-chloro-5-(trifluoromethyl)phenyl substituent and a 4-(morpholinosulfonyl) group. The trifluoromethyl (CF₃) group is a strong electron-withdrawing moiety, while the morpholinosulfonyl group enhances polarity and solubility.

Properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClF3N2O4S/c19-15-6-3-13(18(20,21)22)11-16(15)23-17(25)12-1-4-14(5-2-12)29(26,27)24-7-9-28-10-8-24/h1-6,11H,7-10H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKDCNNIDHWUJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClF3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chloro-5-(trifluoromethyl)phenyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound characterized by its unique chemical structure, which includes a chloro-trifluoromethylphenyl group and a morpholinosulfonyl group attached to a benzamide backbone. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- IUPAC Name : N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(morpholinosulfonyl)benzamide

- Molecular Formula : C18H15ClF3N2O4S

- Molecular Weight : 420.84 g/mol

- CAS Number : 451474-50-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit certain pathways involved in disease processes, leading to its potential use as a therapeutic agent. However, detailed studies are required to elucidate the exact mechanisms and molecular targets involved in its action.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, with IC50 values indicating potency in the low micromolar range. For example, studies have reported IC50 values of approximately 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, demonstrating its potential as an anticancer agent .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against a range of bacterial strains, indicating its potential as an antimicrobial agent .

Table 1: Summary of Biological Activities

Case Study: mPGES-1 Inhibition

A notable study investigated the structure-activity relationship (SAR) of compounds related to this compound, focusing on their inhibition of the mPGES-1 enzyme. The compound exhibited an IC50 value of 8 nM, indicating strong potency as an inhibitor. This finding suggests potential applications in pain management and inflammation control .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Amine vs. Sulfonyl Groups

Compound 12 (4-Amino-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide) () shares the 2-chloro-5-(trifluoromethyl)phenyl group but replaces the morpholinosulfonyl with an amino (-NH₂) group. Key differences include:

- Synthesis : Compound 12 is synthesized via catalytic hydrogenation of a nitro precursor using Ra-Ni, yielding 85% purity and a melting point of 137°C .

- IR spectra of benzamides with NH₂ show νNH₂ bands at ~3278–3414 cm⁻¹, while sulfonyl groups exhibit νS=O stretches at 1247–1255 cm⁻¹ .

- Biological Implications: Amino groups are common in bioactive molecules but may confer different pharmacokinetic profiles compared to sulfonamides.

Role of Trifluoromethyl (CF₃) Groups

Compounds with CF₃ substituents, such as (S)-5-Chloro-2-hydroxy-N-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]-amino}pentan-2-yl)benzamide (), demonstrate potent activity against MRSA, highlighting the CF₃ group’s role in enhancing hydrophobic interactions and metabolic stability . The target compound’s 2-chloro-5-(trifluoromethyl)phenyl group may similarly improve binding affinity in antimicrobial or enzyme-targeting applications.

Sulfonyl-Containing Analogs

Formsafen (5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide) ():

- Structural Similarities: Contains a chloro-trifluoromethylphenoxy group and a methylsulfonyl moiety.

- Functional Differences: The target compound’s morpholinosulfonyl group introduces a heterocyclic ring, likely improving solubility and reducing crystallinity compared to formsafen’s linear methylsulfonyl chain.

- Applications : Formsafen is an herbicide, suggesting the chloro-trifluoromethylphenyl motif is agrochemically relevant .

Metolazone (2-amino-5-sulfamoyl-4-chloro-N-(o-tolyl)benzamide) ():

- A diuretic with a sulfamoyl (-SO₂NH₂) group. The target compound’s morpholinosulfonyl group may offer enhanced membrane permeability due to the morpholine ring’s polarity .

Agrochemical Metabolites ()

Saflufenacil metabolites, such as N-[2-chloro-5-(2,6-dioxo-4-(trifluoromethyl)-3,6-dihydro-1(2H)-pyrimidinyl)-4-fluorobenzoyl]-N'-isopropylsulfamide , share the chloro-trifluoromethylphenyl backbone. This structural motif’s prevalence in herbicides underscores its stability and bioactivity in agrochemical contexts .

Triazole and Hydrazinecarbothioamide Derivatives ()

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () utilize sulfonyl groups but differ in core structure. The target compound’s benzamide core may offer better synthetic accessibility compared to triazole-based systems, which require multistep cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.